molecular formula C7H8O3S B008403 2-Methylbenzenesulfonic acid CAS No. 88-20-0

2-Methylbenzenesulfonic acid

Cat. No. B008403
CAS RN: 88-20-0
M. Wt: 172.2 g/mol
InChI Key: LBLYYCQCTBFVLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The preparation and transformation of related sulfonic acid derivatives have been extensively studied. For instance, the synthesis of derivatives such as 2-iodoxybenzenesulfonic acid through direct oxidation pathways reveals the versatility of sulfonic acids in oxidation reactions and their potential as oxidizing agents (Koposov et al., 2006). Moreover, the efficient synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones catalyzed by dodecylbenzenesulfonic acid in aqueous media underlines the catalytic capabilities of sulfonic acid derivatives (Chen et al., 2015).

Molecular Structure Analysis

Structural analyses, such as those conducted on 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, demonstrate the complex hydrogen bonding and molecular interactions within sulfonic acid crystals. These studies provide insights into the molecular structure that underpin the physical and chemical properties of these compounds (Pisareva et al., 2010).

Chemical Reactions and Properties

2-Methylbenzenesulfonic acid participates in a variety of chemical reactions, including its use in oxidation reactions and as a catalyst in organic synthesis. For instance, the use of 4,5-dimethyl-2-iodoxybenzenesulfonic acid in the site-selective oxidation of 2-substituted phenols highlights the role of sulfonic acid derivatives in facilitating selective chemical transformations (Uyanik et al., 2017).

Physical Properties Analysis

The physical properties of 2-methylbenzenesulfonic acid and its derivatives, such as solubility, crystal structure, and proton conductivity, have been the subject of detailed investigations. The study of 2,4,5-trimethylbenzenesulfonic acid dihydrate's crystal and molecular structure, along with its proton conductivity, exemplifies the comprehensive analysis of physical properties that underpin the functional applications of these compounds (Pisareva et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-methylbenzenesulfonic acid, such as reactivity, selectivity in synthesis, and catalytic efficiency, are crucial for its application in chemical synthesis. The catalytic synthesis of indoles via the Fischer indole synthesis using sulfonic acid-based ionic liquid supported on silica gel showcases the innovative application of sulfonic acids in catalysis (Hu et al., 2016).

Scientific Research Applications

  • Visualization and Quantitation of Amines : A study by Gallo and Walters (1986) showed that 2-Amino-5-methylbenzenesulfonic acid is effective in visualizing and quantitating aliphatic amines in reversed-phase ion pair chromatography, with a minimum detectable concentration of 1.01×1031.01 \times 10^{-3} M (Gallo & Walters, 1986).

  • Synthesis Optimization : Li et al. (2015) discussed improving the yield of 2-amino-5-chloro-4-methylbenzenesulfonic acid synthesis by optimizing reaction conditions and utilizing concentrated sulfuric acid (Li et al., 2015).

  • Catalysis in Fischer Indole Synthesis : Hu, Fang, and Li (2016) found that 4-methylbenzenesulfonic acid-based ionic liquid on silica gel efficiently catalyzes Fischer indole synthesis, allowing easy recovery and reuse without significant loss of activity (Hu, Fang, & Li, 2016).

  • Oxidizing Reagent : Koposov et al. (2006) identified 2-Iodoxybenzenesulfonic acid as a potentially important oxidizing agent, with its reductive decomposition yielding the cyclic tautomeric form of 2-iodosylbenzenesulfonic acid (Koposov et al., 2006).

  • Synthesis of Functionalized Sulfonamides : Alizadeh, Rostamnia, and Esmaili (2007) demonstrated a method for synthesizing functionalized sulfonamides using alkyl isocyanide and dialkyl acetylenedicarboxylate with 4-methylbenzenesulfonic acid monohydrate (Alizadeh, Rostamnia, & Esmaili, 2007).

  • Dye Intermediate Synthesis : Han-xi (2011) described the synthesis of 3-N-ethyl-4-methylbenzenesulfonic acid as a dye intermediate using a gaseous sulfur trioxide sulfonation method (Han-xi, 2011).

  • Crystal Structure and Proton Conductivity : Pisareva et al. (2010) investigated the crystal structure and proton conductivity of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, finding a monoclinic crystal system and a conductivity of 6×1076 \times 10^{-7} S/cm at 298 K, increasing with humidity (Pisareva et al., 2010).

properties

IUPAC Name

2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLYYCQCTBFVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045035
Record name 2-Methylbenzenesulfonic acid
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Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Benzenesulfonic acid, 2-methyl-
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Product Name

2-Methylbenzenesulfonic acid

CAS RN

88-20-0
Record name o-Toluenesulfonic acid
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Record name 2-Methylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-methyl-
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Record name 2-Methylbenzenesulfonic acid
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Record name Toluene-2-sulphonic acid
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Record name 2-METHYLBENZENESULFONIC ACID
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Synthesis routes and methods I

Procedure details

The reaction of a substituted benzaldehyde of the formula II, an isonitrile of the formula RNC and a 4-aminobenzamidine of the formula III is advantageously carried out in a solvent (e.g. methanol, isopropanol, ethanol, dioxane, or tetrahydrofuran), or in a solvent mixture (e.g. tetrahydrofuran and water or isopropanol and water), advantageously by using an inorganic acid (e.g. hydrochloric acid, sulphuric acid or boron trifluoride etherate), or an organic acid (e.g. toluenesulphonic acid), or in acidic ion exchanger (e.g. Amberlyst K10) as catalyst, at a temperature between 0° C. and 100° C., giving compounds of the formula I. The reaction of a substituted aldehyde of the formula II, of an isonitrile of the formula R1NC and 4-aminobenzonitrile under similar reaction conditions leads to compounds of the formula IV in which Q is hydrogen.
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Synthesis routes and methods II

Procedure details

The present invention is to provide a compound (I') which comprises (d) reacting the produced compound (I) with p-toluenesulfonic acid monohydrate in the presence of ethylacetate to produce toluenesulfonic acid 1,1-dioxppenicillanoyl oxymethyl D-6-[(α-methyleneamino) phenylacetamido]-penicillanate (I') in accordance with the present invention.
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Synthesis routes and methods III

Procedure details

In a round-bottomed flask (25 cm3) equipped with a magnetic stirrer flea and stopper, 1-decyl-3-methylimidazolium trifluoromethanesulfonate (0.97 g, 2.5 mmol) and toluene (0.46g, 5.0 mmol) were added. Sulfur trioxide (0.44g, 5.5 mmol) was cautiously added (carried out in a dry box) and the mixture stirred for 1 hour. A crude sample was taken from the flask and analysed by NMR (CDCl3, 300 MHz). This showed that the reaction was complete and gave 77% of p-toluenesulfonic acid and 22% o-toluenesulfonic acid. The products were isolated from the ionic liquid by Kugelrohr distillation at 1 mmHg. This gave colourless solid (bp=200° C. at 1 mmHg). The structures were confirmed by NMR analysis and were in accordance with authentic material.
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Synthesis routes and methods IV

Procedure details

560 g of 98% sulfuric acid was dropped into 560 g of toluene while stirring. Then, while the stirring was continued, the temperature was raised at 60 to 70° C., reacting for 5 hours. After the reaction, 500 g of distillation water was added. Then, 200 g of ether was added. The lower phase (water phase) of the two separated phases was taken, into which a step of distillation for condensation and addition of water was repeated twice, so as to obtain toluenesulfonic acid. As a result of analysis, the toluenesulfonic acid included the para compound thereof at a concentration of 85 mole % in the total of the toluenesulfonic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbenzenesulfonic acid
Reactant of Route 2
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2-Methylbenzenesulfonic acid
Reactant of Route 3
2-Methylbenzenesulfonic acid
Reactant of Route 4
2-Methylbenzenesulfonic acid
Reactant of Route 5
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2-Methylbenzenesulfonic acid
Reactant of Route 6
Reactant of Route 6
2-Methylbenzenesulfonic acid

Citations

For This Compound
61
Citations
JE Bailey, EA Cox - Journal of the Association of Official …, 1976 - academic.oup.com
… 40, 4-amino-5-methoxy2-methylbenzenesulfonic acid (cresidine sulfonic acid) (CSA) is … -2-methylbenzenesulfonic acid, although this latter compound was not positively identified. …
Number of citations: 14 academic.oup.com
DM Marmion - Journal of the Association of Official Analytical …, 1976 - academic.oup.com
… 4,4'-diazoaminobis(5-methoxy-2methylbenzenesulfonic acid) (DMMA) in FD&C Red No. 40; … ,4'-diazoaminobis(5-methoxy-2methylbenzenesulfonic acid) (DMMA), a previously unknown …
Number of citations: 9 academic.oup.com
DD Fratz - Journal of the Association of Official Analytical …, 1976 - academic.oup.com
An ion exchange chromatographic procedure is presented which separates 4,4′-(diazoamino)-bis(5-methoxy-2-methylbenzenesulfonic acid) (DMMA) from FD&C Red No. 40. The …
Number of citations: 4 academic.oup.com
JE Bailey Jr - Journal of the Association of Official Analytical …, 1984 - academic.oup.com
… p-toluidine is 2-amino-5methylbenzenesulfonic acid, commonly known as p-toluidine-m-sulfonic acid (PTMS) (Figure 4), with smaller amounts of 5-amino-2-methylbenzenesulfonic acid, …
Number of citations: 5 academic.oup.com
JE Bailey, EA Cox - 1976 - hero.epa.gov
4,4'-(Diazoamino)-bis(5-methoxy-2-methylbenzenesulfonic acid): preparation and determination (high pressure liquid chromatography) in FD and C Red No. 40 | Health & …
Number of citations: 0 hero.epa.gov
AM Abdullah, MM Hasson, MZ Thani - Materials Today: Proceedings, 2020 - Elsevier
… The ligand containing the azo group, (E)-4-chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-2-methylbenzenesulfonic acid was prepared. The ligand and their metal complexes with Mn(II)…
Number of citations: 4 www.sciencedirect.com
BP Harp, M Perez-Gonzalez… - Journal of AOAC …, 2020 - academic.oup.com
… R40 is prepared by coupling diazotized 4-amino-5-methoxy-2-methylbenzenesulfonic acid [… -(diazoamino)bis[5-methoxy-2-methylbenzenesulfonic acid (DMMA), which is produced from …
Number of citations: 5 academic.oup.com
EA Cox, GF Reed… - Journal of the …, 1981 - academic.oup.com
… 40: cresidine sulfonic acid (CSA), Schaeffer’s Salt (SS), 4,4’-(diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) (DMMA), and 6,6’-oxybis(2- naphthalenesulfonic acid) (DONS), …
Number of citations: 7 academic.oup.com
GH Hamor, N Farraj - Journal of Pharmaceutical Sciences, 1965 - Elsevier
… Kormendy (3) for the synthesis of alkyl 4-amino-2sulfamoylbenzoates (Scheme 111) was unsuccessful, because the permanganate oxidation of 3-chloro-2methylbenzenesulfonic acid (…
Number of citations: 9 www.sciencedirect.com
A Sabour, A El Asbahani, A Lacherai… - Mediterranean …, 2020 - pdfs.semanticscholar.org
… analysis by FT-IR, mass spectrometry, and NMR 1H and 13C confirmed the structure of the parasulfonated derivative of Thymol: the 4-hydroxy-5-isopropyl-2-methylbenzenesulfonic acid…
Number of citations: 0 pdfs.semanticscholar.org

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